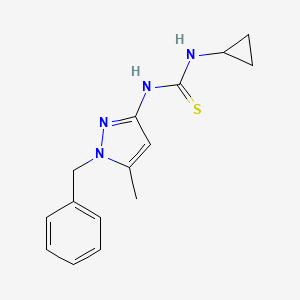
1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-3-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base.
Thiocarbamoylation: The benzylated pyrazole is reacted with cyclopropyl isothiocyanate to form the final thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.
Reduction: Reduction reactions could target the pyrazole ring or the thiourea group.
Substitution: The benzyl group and the cyclopropyl group may be subject to substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or reduced pyrazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or in the study of biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA would depend on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-1H-pyrazol-3-yl)-N’-cyclopropylurea: Similar structure but with a urea group instead of thiourea.
N-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-N’-cyclopropylcarbamate: Similar structure with a carbamate group.
Uniqueness
N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA is unique due to the presence of both the benzyl and cyclopropyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H18N4S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1-benzyl-5-methylpyrazol-3-yl)-3-cyclopropylthiourea |
InChI |
InChI=1S/C15H18N4S/c1-11-9-14(17-15(20)16-13-7-8-13)18-19(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H2,16,17,18,20) |
InChI Key |
CAJIEQHVFUDQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=S)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methylbenzyl)sulfanyl]-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1H-1,2,4-triazole](/img/structure/B10937854.png)
![N,N,9-trimethyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10937860.png)
![N-(2-methylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10937874.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10937875.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10937883.png)
![2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10937885.png)
![5-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10937897.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10937899.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10937905.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10937908.png)
![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937910.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10937920.png)
![N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10937925.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10937930.png)
